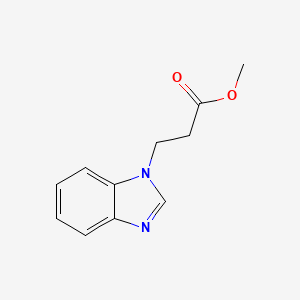

methyl 3-(1H-benzimidazol-1-yl)propanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-(benzimidazol-1-yl)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-15-11(14)6-7-13-8-12-9-4-2-3-5-10(9)13/h2-5,8H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOIRWGDCLMOMJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCN1C=NC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for Methyl 3-(1H-benzimidazol-1-yl)propanoate

The functionalization of the benzimidazole (B57391) ring at the N-1 position is a key step in producing a wide array of biologically active molecules. The two primary methods to attach the methyl propanoate side chain are detailed below.

Nucleophilic substitution is a fundamental and widely employed strategy for the N-alkylation of benzimidazoles. researchgate.net In this approach, the benzimidazole anion acts as a nucleophile, attacking an electrophilic alkyl halide. For the synthesis of this compound, this involves the reaction of benzimidazole with a methyl 3-halopropanoate (e.g., methyl 3-bromopropanoate).

The reaction is typically carried out in the presence of a base, which deprotonates the N-H of the benzimidazole ring, thereby increasing its nucleophilicity. The resulting benzimidazolide (B1237168) anion then displaces the halide from the methyl 3-halopropanoate in an SN2 reaction.

Reaction Scheme: Benzimidazole + Base → Benzimidazolide anion Benzimidazolide anion + Methyl 3-halopropanoate → this compound + Halide salt

Common bases and solvents used in this reaction are outlined in the table below. The choice of base and solvent is critical and can significantly influence the reaction yield and the ratio of N-1 to N-3 isomers, although for unsubstituted benzimidazole, the N-1 and N-3 positions are equivalent.

| Base | Solvent | Typical Temperature | Notes |

| Potassium Carbonate (K₂CO₃) | Dimethylformamide (DMF) | 80-100 °C | A common and effective combination for N-alkylation of heterocycles. nih.gov |

| Sodium Hydride (NaH) | Tetrahydrofuran (THF) | Room Temperature to Reflux | A strong base that ensures complete deprotonation of benzimidazole. |

| Triethylamine (B128534) (Et₃N) | Acetonitrile (MeCN) | Reflux | An organic base, often used when milder conditions are required. nih.gov |

This method is versatile and allows for the introduction of a wide variety of side chains onto the benzimidazole core, not limited to the methyl propanoate group. tsijournals.com

The aza-Michael addition, or conjugate addition, represents a highly atom-economical method for forming C-N bonds. researchgate.net For the synthesis of this compound, this reaction involves the direct addition of the N-H bond of benzimidazole across the activated double bond of methyl acrylate (B77674).

This reaction can proceed without a catalyst under thermal conditions, but it is often accelerated by the use of a base or an acid catalyst. d-nb.info The nitrogen atom of the benzimidazole acts as the nucleophile (the Michael donor), attacking the β-carbon of the α,β-unsaturated ester (the Michael acceptor). nih.gov

Reaction Scheme: Benzimidazole + Methyl Acrylate → this compound

Research on the aza-Michael addition of similar azoles to acrylates has shown that the reaction can proceed efficiently under solvent- and catalyst-free conditions, highlighting its green chemistry credentials. d-nb.info N-methylimidazole has also been identified as a promising and efficient catalyst for such transformations. organic-chemistry.org

| Catalyst | Solvent | Temperature | Yield | Reference |

| None | None | 80 °C | >97% (for Imidazole) | d-nb.info |

| N-Methylimidazole | DMSO | 70 °C | Excellent yields | organic-chemistry.org |

| Cesium Carbonate (Cs₂CO₃) | Acetonitrile (MeCN) | Room Temperature | Up to 94% | nih.gov |

This approach is particularly advantageous as it avoids the use of halogenated starting materials and often results in high yields with simple work-up procedures.

Reaction Optimization and Modern Synthetic Techniques

Continual efforts are being made to improve the synthesis of N-substituted benzimidazoles by optimizing reaction conditions and employing modern, more sustainable technologies.

The efficiency of synthesizing this compound is highly dependent on several key factors. Systematic investigation into these parameters is crucial for maximizing yield and minimizing reaction times. researchgate.net

Catalyst: The choice of catalyst, whether acidic or basic, can dramatically affect the reaction rate. For aza-Michael additions, bases like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) and organic catalysts like N-methylimidazole have proven effective. organic-chemistry.org In nucleophilic substitutions, the strength of the base (e.g., K₂CO₃ vs. NaH) influences the rate of benzimidazole deprotonation.

Solvent: The polarity and boiling point of the solvent play a significant role. Polar aprotic solvents like DMF and DMSO are often used as they can dissolve the reactants and stabilize charged intermediates. organic-chemistry.org In some cases, solvent-free conditions have been shown to be highly effective, particularly for aza-Michael additions. beilstein-journals.org

Temperature: Reaction temperature directly impacts the rate of reaction. While higher temperatures can accelerate the process, they may also lead to the formation of undesired byproducts. Optimization studies aim to find the lowest possible temperature at which the reaction proceeds efficiently. beilstein-journals.org

Stoichiometry: The molar ratio of reactants can be adjusted to drive the reaction to completion. For instance, using a slight excess of the more volatile or less expensive reactant, such as methyl acrylate, can improve the yield of the desired product.

Optimized protocols often result from a careful balance of these factors, leading to high-yield, cost-effective, and scalable syntheses. researchgate.netbeilstein-journals.org

In line with the principles of green chemistry, modern synthetic methods aim to reduce energy consumption, avoid hazardous solvents, and improve reaction efficiency. chemmethod.com Ultrasound irradiation has emerged as a powerful tool in this regard for the synthesis of benzimidazole derivatives. nih.govscispace.com

Acoustic cavitation, the phenomenon responsible for sonochemistry, generates localized hot spots with extremely high temperatures and pressures, which can significantly accelerate chemical reactions. scispace.com This technique offers several advantages over conventional heating:

Reduced Reaction Times: Reactions that may take several hours under conventional reflux can often be completed in minutes using ultrasound. mdpi.comnih.gov

Increased Yields: The enhanced mass transfer and molecular agitation often lead to higher product yields. scispace.com

Milder Conditions: Ultrasound can facilitate reactions at lower bulk temperatures, preserving thermally sensitive functional groups. nih.gov

Use of Greener Solvents: Ultrasound has been successfully used with environmentally benign solvents like water or ethanol, and even in solvent-free conditions. scispace.comresearchgate.net

The table below compares conventional and ultrasound-assisted methods for reactions related to benzimidazole synthesis.

| Reaction Type | Method | Reaction Time | Yield | Reference |

| Benzimidazole Synthesis | Conventional Heating | 3-4 hours | 80-85% | mdpi.com |

| Benzimidazole Synthesis | Ultrasound Irradiation | 30-40 minutes | 90-95% | mdpi.com |

| Imidazole (B134444) N-alkylation | Conventional Heating | 12 hours | ~85% | nih.gov |

| Imidazole N-alkylation | Ultrasound Irradiation | 2 hours | ~95% | nih.gov |

The application of ultrasound represents a significant step towards more sustainable and efficient production of this compound and its analogues.

Derivatization Strategies and Analogue Synthesis

This compound is a versatile scaffold for the synthesis of a wide range of analogues. The two primary sites for modification are the ester functional group and the benzimidazole ring itself.

One common strategy involves the hydrolysis of the methyl ester to the corresponding carboxylic acid, 3-(1H-benzimidazol-1-yl)propanoic acid. This acid can then be activated and coupled with various amines or alcohols to generate a library of amide or ester derivatives, respectively. This approach is widely used in medicinal chemistry to explore structure-activity relationships. researchgate.net

Furthermore, the benzimidazole ring can be substituted, typically at the 2, 5, or 6 positions. For instance, starting with a pre-substituted benzimidazole (e.g., 5-nitro-1H-benzimidazole) in the initial nucleophilic substitution or aza-Michael addition step would yield analogues with functional groups on the benzene (B151609) ring. These functional groups can then be further modified. For example, a nitro group can be reduced to an amine, which can then be acylated or alkylated to introduce additional diversity.

These derivatization strategies allow for the systematic modification of the parent compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which is crucial for the development of new chemical entities.

Chemical Modifications of the Propanoate Moiety

The propanoate moiety of this compound offers a reactive handle for a variety of chemical transformations. A primary modification involves the hydrolysis of the methyl ester to the corresponding carboxylic acid, 3-(1H-benzimidazol-1-yl)propanoic acid. This reaction is typically carried out under basic conditions, for instance, using sodium hydroxide (B78521) in a mixture of water and a miscible organic solvent like methanol (B129727), followed by acidification to precipitate the carboxylic acid. The resulting 3-(1H-benzimidazol-1-yl)propanoic acid serves as a crucial intermediate for the synthesis of a wide array of derivatives.

One of the most significant applications of this carboxylic acid intermediate is its use in amide coupling reactions. Standard coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIPC), often in the presence of a base like triethylamine (TEA), facilitate the formation of an amide bond with various primary and secondary amines. This allows for the introduction of a diverse range of functionalities to the propanoate side chain.

For example, the coupling of 3-(1H-benzimidazol-1-yl)propanoic acid with different substituted anilines and heterocyclic amines leads to the formation of the corresponding amide derivatives. These reactions are typically performed in an appropriate solvent like methanol and can be refluxed to ensure completion. The versatility of this approach allows for the systematic modification of the molecule to explore structure-activity relationships in various contexts.

Introduction of Diverse Heterocyclic Rings and Other Substituents

The diversity of analogues of this compound can be significantly expanded by introducing various substituents on the benzimidazole ring itself. This is often achieved by starting with a pre-substituted benzimidazole derivative in the initial synthesis. The aza-Michael addition of substituted benzimidazoles to methyl acrylate is a common and efficient method for this purpose.

This reaction can be carried out under various conditions, including solvent-free and catalyzed approaches. For instance, the reaction of 2-substituted benzimidazoles, such as 2-chlorobenzimidazole (B1347102) and 2-methylbenzimidazole, with methyl acrylate has been successfully demonstrated. mdpi.com Lipase TL IM from Thermomyces lanuginosus has been employed as a biocatalyst in a continuous-flow microreactor system, showcasing an environmentally friendly approach to this synthesis. mdpi.com

The use of different catalysts and reaction conditions can be optimized to achieve high yields of the desired N-substituted benzimidazole derivatives. Basic catalysts such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), diisopropylethylamine (DIPEA), sodium hydroxide (NaOH), and sodium hydride (NaH) have been utilized, with the choice of catalyst depending on the acidity of the azole derivative. nih.gov The reaction temperature and the molar ratio of the reactants are also critical parameters that are adjusted to maximize the yield of the target Michael adducts. nih.govresearchgate.net

The following table summarizes the synthesis of various substituted this compound derivatives through the aza-Michael addition reaction.

| Benzimidazole Derivative | Catalyst/Conditions | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Benzimidazole | Lipase TL IM, 45 °C | Methanol | 95 | mdpi.com |

| 2-Chlorobenzimidazole | Lipase TL IM, 45 °C | Methanol | 85 | mdpi.com |

| 2-Methylbenzimidazole | Lipase TL IM, 45 °C | Methanol | 92 | mdpi.com |

| 4(5)-Nitroimidazole | DIPEA | DMF | 95 | nih.gov |

Multistep Synthesis Approaches for Complex Analogues

The combination of modifications to both the benzimidazole ring and the propanoate moiety allows for the development of multistep synthetic routes to complex analogues. A common strategy involves the initial synthesis of a substituted methyl 3-(benzimidazol-1-yl)propanoate, followed by hydrolysis of the ester and subsequent amide coupling with a desired amine.

This approach offers a modular and flexible way to generate a library of diverse compounds. For instance, a 2-substituted benzimidazole can first undergo an aza-Michael addition with methyl acrylate. The resulting ester can then be hydrolyzed to the corresponding carboxylic acid. This acid can then be coupled with a variety of amines, including other heterocyclic moieties, to create intricate molecular architectures.

The synthesis of 3-benzimidazol-1-yl-1-(4-phenylpiperizin-1-yl) propan-1-one and its derivatives, although starting from a different propanoic acid derivative, illustrates the principle of amide bond formation as a key step in elaborating the core structure. researchgate.net General procedures for such amide couplings often involve activating the carboxylic acid with a coupling agent and then reacting it with the desired amine in a suitable solvent.

These multistep approaches are crucial for the synthesis of compounds with specific, targeted properties, allowing for fine-tuning of the molecular structure to achieve desired outcomes. The ability to systematically introduce diversity at multiple points in the molecular scaffold is a testament to the synthetic utility of this compound and its derivatives.

Structure Activity Relationship Sar and Structural Biology Investigations

Conformational Analysis and Molecular Recognition

Benzimidazole (B57391) derivatives are known for their structural similarity to naturally occurring purine (B94841) nucleosides, which allows them to act as mimics and interact with biological macromolecules that recognize these purine structures. researchgate.net The benzimidazole ring system of methyl 3-(1H-benzimidazol-1-yl)propanoate can engage in various non-covalent interactions, such as hydrogen bonding (with the N-H group of the imidazole (B134444) ring), π-π stacking, and hydrophobic interactions, which are crucial for molecular recognition. researchgate.net

The benzimidazole moiety and the propanoate group in this compound each play distinct and crucial roles in its molecular interactions.

The Benzimidazole Moiety: The aromatic and heterocyclic nature of the benzimidazole ring is fundamental to its interaction profile. The fused benzene (B151609) and imidazole rings provide a rigid scaffold that can participate in π-π stacking interactions with aromatic residues in a protein's active site. researchgate.net The nitrogen atoms of the imidazole ring can act as both hydrogen bond donors and acceptors, facilitating specific interactions with amino acid side chains. researchgate.net SAR studies on various benzimidazole derivatives have consistently shown that substitutions at the N-1, C-2, C-5, and C-6 positions of the benzimidazole ring significantly influence their biological activity, highlighting the importance of this core structure in molecular recognition. researchgate.netnih.govnih.govresearchgate.net

The Propanoate Moiety: The methyl 3-propanoate group at the N-1 position introduces several key features. The ester group provides a potential hydrogen bond acceptor site through its carbonyl oxygen. The alkyl chain offers hydrophobic contact points and, as mentioned, conformational flexibility. The nature of the substituent at the N-1 position of the benzimidazole ring is a critical determinant of biological activity in many classes of benzimidazole-containing compounds. nih.govnih.gov For instance, in a series of N-substituted benzimidazole derivatives, the length and nature of the alkyl chain were found to be important for their observed biological effects. nih.gov

Computational Chemistry Applications in Ligand-Target Interactions

In the absence of extensive experimental data, computational chemistry provides powerful tools to predict and analyze the interactions of this compound with biological targets. Techniques such as molecular docking, molecular dynamics simulations, and density functional theory (DFT) offer valuable insights into its potential biological activity.

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a target protein. For benzimidazole derivatives, docking studies have been widely employed to understand their binding modes and to predict their binding affinities for various enzymes. nih.gov

In a hypothetical docking study of this compound, the benzimidazole ring would likely form key interactions within the active site. These could include hydrogen bonds with polar residues and π-π stacking with aromatic residues like tyrosine, phenylalanine, or tryptophan. The propanoate side chain would likely orient itself to fit within a hydrophobic pocket, with the ester group potentially forming additional hydrogen bonds. The predicted binding affinity, often expressed as a docking score, would provide an estimation of the ligand's potency. For instance, in studies of other benzimidazole derivatives, docking scores have been correlated with experimentally determined inhibitory activities. tandfonline.com

| Target Enzyme | Predicted Binding Affinity (kcal/mol) for Benzimidazole Derivatives | Key Interacting Residues (Hypothetical for the title compound) |

|---|---|---|

| Cyclooxygenase-2 (COX-2) | -7.0 to -9.5 | Arg120, Tyr355, Ser530 |

| HIV-1 Reverse Transcriptase | -8.0 to -10.0 | Lys101, Tyr181, Tyr188 |

| Tubulin | -7.5 to -9.0 | Cys241, Leu242, Ala316 |

This table presents hypothetical and comparative data for benzimidazole derivatives against common enzyme targets to illustrate potential interactions.

Molecular dynamics (MD) simulations offer a more dynamic picture of the ligand-protein complex compared to the static view provided by molecular docking. MD simulations can predict the stability of the ligand-protein complex over time and provide detailed information about the fluctuations and conformational changes of both the ligand and the protein. researchgate.netnih.govsemanticscholar.org

An MD simulation of this compound bound to a target protein would involve placing the docked complex in a simulated physiological environment (water, ions) and observing its behavior over nanoseconds. Key parameters analyzed during an MD simulation include:

Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand's binding pose.

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein upon ligand binding.

Hydrogen Bond Analysis: To monitor the persistence of key hydrogen bonds throughout the simulation.

Such simulations on other benzimidazole derivatives have revealed the importance of specific water molecules in mediating ligand-protein interactions and have highlighted the dynamic nature of the binding process. nih.govjksus.org

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, reactivity, and spectroscopic properties of molecules. nih.gov DFT calculations can provide valuable information about the chemical reactivity of this compound.

Key parameters that can be calculated using DFT include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability. nih.gov

Molecular Electrostatic Potential (MEP): The MEP map reveals the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which are important for understanding its interactions with other molecules. researchgate.net

Atomic Charges: Calculation of atomic charges can help in understanding the charge distribution within the molecule and identifying sites prone to electrostatic interactions.

For benzimidazole derivatives, DFT studies have been used to correlate their electronic properties with their observed biological activities. researchgate.netnih.gov For this compound, DFT calculations would likely show that the nitrogen atoms of the imidazole ring and the oxygen atoms of the propanoate group are regions of high electron density, making them likely sites for hydrogen bonding and coordination with metal ions.

| DFT Parameter | Calculated Value (Illustrative for Benzimidazole Derivatives) | Interpretation |

|---|---|---|

| HOMO Energy | -6.5 to -5.5 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | -1.5 to -0.5 eV | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 4.0 to 5.0 eV | Relates to the chemical stability and reactivity of the molecule. |

This table provides illustrative DFT parameter values for benzimidazole derivatives to demonstrate the type of insights gained from such calculations.

Advanced Structural Characterization and Elucidation

The confirmation of the chemical structure of this compound would rely on a combination of sophisticated spectroscopic and analytical methods. These techniques provide complementary information to build a complete and unambiguous picture of the molecule's atomic arrangement.

Application of Advanced Spectroscopic Methods (e.g., NMR, Mass Spectrometry) in Structural Determination

Spectroscopic methods are indispensable for determining the molecular structure of an organic compound. Nuclear Magnetic Resonance (NMR) spectroscopy would be used to map the carbon-hydrogen framework, while Mass Spectrometry (MS) would confirm the molecular weight and elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are the primary tools for elucidating the structure of this compound.

¹H NMR: This technique would provide information about the number of different types of protons, their chemical environment, and their proximity to other protons. The expected spectrum would show distinct signals for the aromatic protons on the benzimidazole ring, the methylene (B1212753) (-CH2-) protons of the propanoate chain, and the methyl (-CH3) protons of the ester group. The integration of these signals would correspond to the number of protons in each environment, and the splitting patterns (e.g., triplets for the adjacent methylene groups) would confirm their connectivity.

¹³C NMR: This analysis would identify all unique carbon atoms in the molecule. Distinct chemical shifts would be expected for the carbonyl carbon of the ester, the carbons of the benzimidazole ring, the methylene carbons, and the methyl carbon. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) could further distinguish between CH, CH₂, and CH₃ groups.

2D NMR Techniques: Methods such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to definitively establish the connectivity between protons and carbons, confirming the N-1 substitution pattern on the benzimidazole ring and the structure of the propanoate side chain.

Mass Spectrometry (MS): Mass spectrometry would be used to determine the exact mass of the molecule, which in turn confirms its elemental formula.

High-Resolution Mass Spectrometry (HRMS): Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a high-resolution mass analyzer (such as TOF or Orbitrap) would provide a highly accurate mass measurement for the molecular ion [M+H]⁺. This experimental mass would be compared to the theoretical mass calculated for the formula C₁₁H₁₂N₂O₂, confirming the compound's elemental composition.

Fragmentation Pattern: The mass spectrum also shows fragmentation patterns, where the molecule breaks apart in a predictable way. Analysis of these fragment ions can provide further structural confirmation, for instance, showing the loss of the methoxy (B1213986) group (-OCH₃) or the cleavage of the propanoate side chain.

Currently, specific, experimentally-derived NMR and MS data tables for this compound are not available in the reviewed literature.

X-ray Crystallographic Analysis for Three-Dimensional Structural Confirmation and Conformational Studies

For this compound, a successful crystallographic analysis would require the growth of a suitable single crystal. The resulting data would:

Unambiguously confirm the connectivity of all atoms, verifying that the propanoate chain is attached to the N-1 position of the benzimidazole ring.

Provide detailed geometric parameters, including the planarity of the benzimidazole ring system and the specific bond lengths and angles of the ester group and side chain.

Reveal the preferred conformation of the propanoate side chain relative to the heterocyclic ring.

Elucidate the intermolecular interactions, such as hydrogen bonding or π-π stacking, that govern how the molecules pack together in the crystal lattice.

A search for crystallographic information in databases like the Cambridge Structural Database (CSD) did not yield an entry for this compound. Therefore, no experimental data on its three-dimensional structure or solid-state conformation is currently available.

Biological Evaluation and Mechanistic Studies

Antimicrobial Activity Investigations and Target Engagement

Derivatives of methyl 3-(1H-benzimidazol-1-yl)propanoate have demonstrated significant promise as antimicrobial agents. The benzimidazole (B57391) core is a key pharmacophore that has been exploited for the development of compounds targeting a variety of pathogens.

The antibacterial potential of compounds derived from this compound has been evaluated against a panel of clinically significant bacteria, including both Gram-positive and Gram-negative species. The ESKAPEE pathogens (Enterococcus faecalis, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) are of particular interest due to their high rates of multidrug resistance. nih.gov

In one study, a series of novel benzimidazole-based compounds, synthesized using this compound as a key intermediate, were tested for their activity against several of these priority pathogens. nih.gov While specific MIC values for the direct derivatives were part of a broader study, the research confirmed the viability of this chemical scaffold for developing agents against these challenging bacteria. nih.gov Other studies on different N-acylated benzimidazolone derivatives have shown activity against S. aureus and P. aeruginosa, further supporting the potential of the broader benzimidazole class. mdpi.comnih.gov For instance, certain 1-isopropyl-3-acyl-5-methyl-benzimidazolone derivatives showed potency against these bacteria. mdpi.comnih.gov

Additionally, research into inhibiting virulence factors, such as quorum sensing in P. aeruginosa, has emerged as a promising anti-infective strategy. nih.govacs.org Benzimidazole-based inhibitors have been developed that can disrupt this bacterial communication system, leading to a reduction in virulence gene expression and biofilm maturation. nih.govacs.org

Table 1: In vitro Antibacterial Activity of Selected Benzimidazolone Derivatives

| Compound | Bacterial Strain | Activity (MIC in μg/mL) | Reference |

|---|---|---|---|

| 1-isopropyl-3-(pentanoyl)-5-methyl-benzimidazolone | Staphylococcus aureus | 6.25 | mdpi.comnih.gov |

| 1-isopropyl-3-(4-chlorobenzoyl)-5-methyl-benzimidazolone | Staphylococcus aureus | 6.25 | mdpi.comnih.gov |

| 1-isopropyl-3-(pentanoyl)-5-methyl-benzimidazolone | Pseudomonas aeruginosa | 12.5 | mdpi.comnih.gov |

| 1-isopropyl-3-(4-chlorobenzoyl)-5-methyl-benzimidazolone | Pseudomonas aeruginosa | 12.5 | mdpi.comnih.gov |

The structural versatility of the benzimidazole scaffold has been leveraged to develop potent antifungal and antiparasitic agents.

Antifungal Activity: Derivatives structurally related to this compound have shown significant anti-Candida activity. For example, a series of (E)-3-(1H-imidazol-1-yl)-1-phenylpropan-1-one O-aroyl oximes exhibited better antifungal profiles against Candida species than the commonly used drug fluconazole (B54011). mdpi.com One particular derivative, (E)-3-(1H-imidazol-1-yl)-1-phenylpropan-1-one O-4-chlorobenzoyl oxime, was found to be more potent than both fluconazole and miconazole (B906) against Candida albicans, with a MIC value of 0.0054 µmol/mL. mdpi.com Other research has focused on isoxazolidine (B1194047) derivatives bearing an imidazol-1-ylmethyl group, which showed moderate to potent activity against Trichophyton rubrum, Aspergillus fumigatus, and Candida albicans. nih.gov

Table 2: In vitro Antifungal Activity of Selected Imidazole (B134444)/Benzimidazole Derivatives

| Compound Class/Derivative | Fungal Strain | Activity (MIC) | Reference |

|---|---|---|---|

| (E)-3-(1H-imidazol-1-yl)-1-phenylpropan-1-one O-4-chlorobenzoyl oxime | Candida albicans | 0.0054 µmol/mL | mdpi.com |

| cis/trans-5-([aryl/aryloxy]methyl)-3-(1H-imidazol-1-ylmethyl)-3-(2-thienyl)-2-methylisoxazolidines | Candida albicans | ≤2.0 to 70.0 µg/mL | nih.gov |

| cis/trans-5-([aryl/aryloxy]methyl)-3-(1H-imidazol-1-ylmethyl)-3-(2-thienyl)-2-methylisoxazolidines | Aspergillus fumigatus | ≤2.0 to 70.0 µg/mL | nih.gov |

| Carnosol derivative with p-Br-benzyl triazole | Cryptococcus neoformans | 91.3% growth inhibition at 250 µg/mL | mdpi.com |

Antiparasitic Activity: Benzimidazole-based compounds are well-established antiparasitic agents. nih.govnih.gov Research has explored derivatives active against a range of parasites, including those responsible for malaria, leishmaniasis, and trypanosomiasis. nih.gov For instance, bichalcophenes incorporating a benzimidazole moiety have shown nanomolar potency against P. falciparum and T. brucei. nih.gov Other studies have synthesized pyrimido[1,2-a]benzimidazoles that demonstrate excellent activity against Leishmania major promastigotes and amastigotes, with EC₅₀ values in the nanomolar range. mdpi.com The mechanism for some benzimidazoles involves targeting parasitic DNA or inhibiting tubulin polymerization, although the latter was not the primary mechanism for all tested antiparasitic benzimidazole derivatives. nih.govnih.gov

A key mechanism of action for a novel class of benzimidazole-based antimicrobials is the inhibition of phenylalanyl-tRNA synthetase (PheRS). nih.govnih.gov PheRS is an essential enzyme in bacterial protein biosynthesis, responsible for attaching the amino acid phenylalanine to its corresponding tRNA. nih.gov Its unique structure compared to mammalian counterparts makes it an attractive target for selective inhibitors. nih.gov

This compound has been used as a starting material to synthesize compounds designed to mimic the natural substrate of PheRS, phenylalanyl adenylate (Phe-AMP). nih.gov These mimics act as competitive inhibitors, blocking the active site of the enzyme and thereby halting protein synthesis, which is lethal to the bacterium. nih.govnih.gov This approach has led to the development of potent, broad-spectrum inhibitors with nanomolar 50% inhibitory concentrations (IC₅₀) against PheRS from bacteria like E. coli and S. aureus. nih.gov Evidence for this mechanism in vivo includes the observation that the antibacterial activity of these compounds can be counteracted by increasing the concentration of phenylalanine in the culture medium. nih.gov

Exploration of Other Biological Potentialities

Beyond antimicrobial applications, the benzimidazole scaffold present in this compound has been investigated for other significant biological activities, including antioxidant and anticancer effects.

Several studies have highlighted the antioxidant potential of benzimidazole derivatives. These compounds can scavenge free radicals and protect against oxidative stress-induced cellular damage. researchgate.netnih.govnih.gov The antioxidant activity is often evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. researchgate.net

In one study, benzimidazole derivatives containing salicyl, oxadiazole, and triazole moieties were synthesized and tested. researchgate.net Several of these compounds demonstrated very good scavenging activity, with SC₅₀ (the concentration required to scavenge 50% of radicals) values comparable to the standard antioxidant Butylated hydroxytoluene (BHT). researchgate.net Another study investigated novel retinoids containing a benzimidazole moiety and found that they could reduce NADPH-dependent lipid peroxidation in rat liver microsomes in a dose-dependent manner. nih.gov

Table 3: In vitro Antioxidant Activity of Selected Benzimidazole Derivatives

| Compound | Assay | Activity (SC₅₀ in μg/mL) | Reference |

|---|---|---|---|

| Compound 7a | DPPH | 13.46 ± 0.02 | researchgate.net |

| Compound 7b | DPPH | 13.27 ± 0.09 | researchgate.net |

| Compound 6a | ABTS | 14.11 ± 0.07 | researchgate.net |

| BHT (Standard) | DPPH | 13.59 ± 0.16 | researchgate.net |

| Ascorbic acid (Standard) | ABTS | 5.64 ± 0.03 | researchgate.net |

The benzimidazole scaffold is a privileged structure in anticancer drug discovery, with derivatives showing activity against a wide range of cancer cell lines. nih.govresearchgate.netresearchgate.net These compounds can induce apoptosis (programmed cell death) and inhibit cell proliferation through various mechanisms, including the inhibition of kinases like PIM-1 or the disruption of key signaling pathways. researchgate.netnih.gov

For example, a study on substituted 1-(1-ethyl-1H-benzimidazol-2-yl)ethanone derivatives evaluated their in vitro anticancer activity against 60 human cancer cell lines. nih.gov One compound from this series exhibited notable growth inhibition across all cell lines at a 10 µM concentration, with GI₅₀ (concentration for 50% growth inhibition) values as low as 0.19 µM for the HOP-92 non-small cell lung cancer cell line. nih.gov Other research has focused on polybrominated benzimidazole derivatives, which have shown potent pro-apoptotic activity in leukemia and breast cancer cells. nih.gov

Table 4: In vitro Anticancer Activity of a Selected Benzimidazole Derivative

| Compound | Cancer Cell Line | Activity Type | Value (μM) | Reference |

|---|---|---|---|---|

| Compound 3e (NSC: 765733/1) | Non-Small Cell Lung Cancer (HOP-92) | GI₅₀ | 0.19 | nih.gov |

| Leukemia (CCRF-CEM) | GI₅₀ | 0.59 | nih.gov | |

| Colon Cancer (HCT-116) | GI₅₀ | 0.62 | nih.gov | |

| 1-phenyl-2-(4,5,6,7-tetrabromo-1H-benzimidazol-1-yl)ethanone | Leukemia (CCRF-CEM) | Strong pro-apoptotic activity | nih.gov |

Assessment of In vitro Anti-inflammatory and Analgesic Properties

No specific studies detailing the in vitro anti-inflammatory or analgesic activities of this compound have been reported. In the broader context of benzimidazole derivatives, numerous compounds have been synthesized and evaluated for their potential to mitigate inflammation and pain. These studies often involve assays such as the inhibition of cyclooxygenase (COX-1 and COX-2) enzymes, lipoxygenase (LOX), or the suppression of pro-inflammatory cytokine production in cell-based models. For analgesia, in vitro assessments might include evaluating the interaction with opioid receptors or other pain-related molecular targets. Without experimental data for this compound, its profile in these assays remains unknown.

Broad Spectrum Biological Profiling (e.g., Antiviral, Antitubercular, Antihypertensive)

A comprehensive biological profiling of this compound is not available in the current scientific literature. The benzimidazole core is present in several clinically used drugs with a range of activities, which suggests that derivatives could possess a broad spectrum of biological effects.

Antiviral Activity: Certain benzimidazole derivatives have shown promise as antiviral agents by targeting viral enzymes or replication processes.

Antitubercular Activity: The benzimidazole nucleus has been a scaffold of interest in the development of new anti-tubercular agents, with some derivatives exhibiting potent activity against Mycobacterium tuberculosis.

Antihypertensive Activity: Some benzimidazole-containing molecules, such as candesartan, are known angiotensin II receptor blockers used in the management of hypertension.

However, without specific screening and evaluation, the potential of this compound in these or any other therapeutic areas remains purely speculative.

Design Principles for Enhanced Bioactivity

The design of new, more potent bioactive molecules often relies on understanding the structure-activity relationships (SAR) of a chemical series. For the benzimidazole class, extensive research has been conducted.

Rational Design Strategies Based on Established Structure-Activity Relationships

For benzimidazole derivatives, established SAR principles guide the modification of the core structure to enhance specific biological activities. Key positions for substitution that often influence potency and selectivity include the N-1 position of the imidazole ring and various positions on the fused benzene (B151609) ring. The nature of the substituent at these positions can significantly impact the molecule's interaction with its biological target. For instance, the introduction of specific side chains at the N-1 position has been shown to be crucial for the anti-inflammatory and analgesic effects of some benzimidazole series. In the case of this compound, the propanoate ester group at the N-1 position represents a specific chemical feature. However, without comparative data, its contribution to any potential bioactivity cannot be ascertained.

Impact of Substituent Nature and Position on Pharmacological Profiles and Selectivity

The type and location of substituents on the benzimidazole scaffold are critical determinants of a compound's pharmacological profile. For example:

Electron-donating or withdrawing groups on the benzene ring can modulate the electronic properties of the entire molecule, influencing its binding affinity to target proteins.

The size and lipophilicity of substituents can affect absorption, distribution, metabolism, and excretion (ADME) properties, as well as target engagement.

Stereochemistry of substituents can also play a pivotal role in determining biological activity and selectivity.

For this compound, the key substituents are the methyl propanoate group at the N-1 position and the unsubstituted benzene ring. The influence of these specific features on its pharmacological profile and selectivity for any given biological target has not been investigated.

Advanced Research Directions and Future Perspectives

Development of Novel Benzimidazole-Based Chemical Probes for Biological Systems

The inherent photophysical properties and biocompatibility of the benzimidazole (B57391) core make it an excellent platform for the design of chemical probes for bioimaging and sensing applications. researchgate.net These probes are instrumental in visualizing and quantifying biological analytes such as metal ions, reactive oxygen species, and specific enzymes in living systems.

Researchers have successfully developed benzimidazole-based fluorescent probes for detecting zinc ions (Zn²⁺) in aqueous solutions and even in zebrafish. oup.com One such "off-on" fluorescent chemosensor, (E)-1-((((1H-benzo[d]imidazol-2-yl)methyl)imino)methyl)naphthalen-2-ol (BIN), exhibits a significant increase in fluorescence upon binding to Zn²⁺, with a detection limit well below the World Health Organization's standard for drinking water. oup.com This capability for in vivo imaging highlights the potential for developing probes to study the role of metal ions in biological processes. oup.com

Furthermore, benzimidazole derivatives have been engineered as "clickable" probes for labeling cellular proteins. acs.org For instance, probes like BB-Cl-Yne and BB-F-Yne have been designed to covalently modify and label protein arginine deiminases (PADs), enzymes implicated in various diseases. acs.org These probes contain an alkyne handle that allows for the attachment of reporter molecules like fluorophores or biotin (B1667282) via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, enabling the detection and identification of target proteins and their off-targets. acs.org The high specificity of these probes makes them valuable tools for activity-based protein profiling and target engagement assays. acs.org

Future research in this area will likely focus on:

Near-Infrared (NIR) Probes: Shifting the fluorescence emission to the NIR region (650–900 nm) to allow for deeper tissue penetration and reduced background fluorescence in biological imaging. researchgate.net

Multi-analyte Sensing: Designing probes capable of detecting multiple analytes simultaneously to study complex biological interactions.

Improved Water Solubility and Reduced Cytotoxicity: Enhancing the biocompatibility of these probes for safer and more effective in vivo applications. researchgate.net

Integration with High-Throughput Screening Methodologies for Lead Compound Discovery

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid screening of large compound libraries to identify "hit" compounds with desired biological activity. The structural versatility and synthetic accessibility of the benzimidazole scaffold make it an ideal candidate for inclusion in diversity-oriented libraries for HTS campaigns. nih.govnih.gov

A notable example is the identification of a benzimidazole-based compound, HP1142, as a selective inhibitor of the FLT3 receptor tyrosine kinase. nih.gov This discovery was made through a cell-based HTS of a 10,000-compound diversity library, which compared the cytotoxicity of the compounds against normal cells and leukemia cells with a specific FLT3 mutation. nih.gov Subsequent optimization of the initial hit led to the development of a more potent and soluble analogue, HP1328, which demonstrated significant therapeutic potential in preclinical models of leukemia. nih.gov

HTS has also been employed to discover novel benzimidazole-based anthelmintics. nih.gov By screening over 30,000 small molecules, researchers identified compounds with broad-spectrum activity against gastrointestinal nematodes. nih.gov This approach is crucial for tackling the growing problem of drug resistance in parasitic infections. nih.gov

The future integration of benzimidazole libraries with HTS will likely involve:

Phenotypic Screening: Utilizing cell-based assays that measure a desired phenotypic change rather than inhibition of a specific target, which can lead to the discovery of compounds with novel mechanisms of action.

AI- and Machine Learning-Driven Screening: Employing computational models to predict the activity of virtual benzimidazole libraries, thereby prioritizing compounds for synthesis and screening, saving time and resources.

Fragment-Based Screening: Screening smaller benzimidazole-containing fragments to identify low-affinity binders that can be optimized into high-potency lead compounds.

Application in Chemical Biology for Modulating Protein-Protein Interactions and Other Biological Pathways

Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, and their dysregulation is often implicated in disease. nih.govnih.gov Small molecules that can modulate these interactions are therefore of great interest as potential therapeutics. nih.gov The benzimidazole scaffold, with its ability to be readily functionalized, provides a versatile framework for designing molecules that can either inhibit or stabilize PPIs. ajwilsonresearch.com

While direct examples of methyl 3-(1H-benzimidazol-1-yl)propanoate modulating PPIs are not extensively documented, numerous studies on other benzimidazole derivatives highlight the potential of this chemical class. For instance, certain benzimidazole derivatives have been shown to inhibit the interaction between the tumor suppressor protein p53 and its negative regulator HDM2, a key target in oncology. mdpi.com

The development of small-molecule modulators of PPIs is challenging due to the large and often flat nature of protein interaction surfaces. nih.gov However, by identifying "hot spots"—small regions that contribute the most to the binding energy—it is possible to design smaller molecules that can effectively disrupt these interactions. nih.gov

Future directions for benzimidazole derivatives in modulating biological pathways include:

Targeting Transcription Factors: Designing molecules that interfere with the PPIs necessary for the assembly of transcriptional machinery, thereby modulating gene expression.

Allosteric Modulation: Developing compounds that bind to a site on a protein distant from the interaction interface but induce a conformational change that alters the PPI. nih.gov

Development of PROTACs: Incorporating benzimidazole scaffolds into proteolysis-targeting chimeras (PROTACs), which are bifunctional molecules that bring a target protein and an E3 ubiquitin ligase into proximity, leading to the degradation of the target protein.

Emerging Synthetic Routes for Diverse Analogue Library Generation and Optimization

The exploration of the full therapeutic potential of the benzimidazole scaffold relies on the ability to efficiently synthesize diverse libraries of analogues for structure-activity relationship (SAR) studies. acs.org Classical methods for benzimidazole synthesis often involve the condensation of o-phenylenediamines with aldehydes or carboxylic acids. nih.gov While effective, these methods can have limitations in terms of substrate scope and reaction conditions.

More recent research has focused on developing novel and more versatile synthetic routes. One such approach is an amidine formation/oxidative cyclization sequence that allows for the generation of benzimidazole libraries with diversity at the C4–C7 positions of the benzene (B151609) ring. acs.org This method has been successfully applied in several medicinal chemistry projects to produce analogues for lead optimization. acs.org

Other emerging strategies include:

Copper-Catalyzed Three-Component Coupling: A reaction involving N-substituted o-phenylenediamines, sulfonyl azides, and terminal alkynes provides a straightforward route to 1,2-substituted benzimidazoles. nih.gov

Click Chemistry: The use of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry to link benzimidazole moieties with other pharmacophores, such as 1,2,3-triazoles, to create hybrid molecules with potentially enhanced biological activity. nih.gov

Solid-Phase Synthesis: Adapting synthetic routes for solid-phase synthesis allows for the automated and rapid generation of large libraries of benzimidazole derivatives for HTS.

These advanced synthetic methodologies are crucial for expanding the chemical space around the benzimidazole core, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties and the development of next-generation therapeutics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.